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  • Product: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
  • CAS: 120349-75-9

Core Science & Biosynthesis

Foundational

physicochemical properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Introduction (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a high-value chiral building block pivotal in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a high-value chiral building block pivotal in the landscape of pharmaceutical and fine chemical synthesis. Its trifunctional nature, comprising a primary alcohol, a Boc-protected amine, and a benzyl ether, offers a versatile platform for the construction of complex molecular architectures. The precise stereochemistry at the C2 position, designated as (R), makes it an essential synthon for enantioselective synthesis, where biological activity is critically dependent on the three-dimensional arrangement of atoms.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the compound's properties, offering field-proven insights into its characterization, handling, and application. The protocols and data presented herein are designed to form a self-validating system, ensuring that researchers can confidently verify the quality and identity of this critical reagent.

Section 1: Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation of its effective use. The structural features of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol are directly responsible for its unique chemical behavior and utility.

Table 1: Compound Identification

Identifier Value Source(s)
Chemical Name (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol [1]
CAS Number 127559-33-5 [1][2]
Molecular Formula C₁₅H₂₃NO₄ [1][2]
Molecular Weight 281.35 g/mol [1][2]
InChI Key MSIDLARYVJJEQY-CYBMUJFWSA-N [1]
Canonical SMILES CC(C)(C)OC(=O)NCOCc1ccccc1 [1]

| Typical Purity | ≥98% |[1] |

Core Structural Features

The molecule's utility is derived from its three key functional groups:

  • The (R)-Chiral Center: The stereochemistry at the second carbon is paramount. This specific configuration is often required for selective binding to biological targets such as enzymes or receptors.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its steric bulk prevents the nucleophilic amine from participating in unwanted side reactions. Crucially, it can be removed under specific, often mild acidic conditions, allowing for subsequent synthetic transformations at that site.

  • The Primary Hydroxyl Group: The -CH₂OH moiety is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, providing a key point for molecular elaboration.

  • The Benzyl Ether: The benzyl group serves as a protecting group for the C3 hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.

Section 2: Core Physicochemical Properties

The physical properties of the compound dictate its handling, purification, and reaction conditions. All quantitative data are summarized in the table below, followed by an expert discussion.

Table 2: Summary of Physicochemical Data

Property Value Significance & Causality
Appearance White to off-white solid powder Indicates a crystalline, pure solid state at room temperature.[3]
Melting Point 66-69 °C (lit.) A narrow melting range is a primary indicator of high purity.[3]
Optical Rotation [α]²⁰/D +14° (c=1 in chloroform) Confirms the (R)-enantiomer and its enantiomeric excess. The positive sign indicates dextrorotation.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone The nonpolar benzyl and Boc groups dominate, ensuring good solubility in common organic solvents.[3]
Boiling Point 443.1 ± 40.0 °C (Predicted) High boiling point reflects the molecular weight and hydrogen bonding capability.[3]

| pKa | 11.58 ± 0.46 (Predicted) | Refers to the acidity of the N-H proton; relevant for understanding reactivity under basic conditions.[3] |

Solubility Profile: A Causal Analysis

The solubility of this compound is a direct consequence of its structure. The large, nonpolar surface area contributed by the phenyl ring of the benzyl group and the tert-butyl group of the Boc protecting group dictates its high solubility in chlorinated solvents (dichloromethane, chloroform) and esters (ethyl acetate).[3] While the molecule possesses hydrogen bond donors (N-H) and acceptors (O-H, C=O), these are insufficient to render it soluble in water. However, they do allow for solubility in polar aprotic solvents like DMSO and acetone.[3]

  • Expert Insight: When choosing a solvent system for chromatography, this solubility profile suggests that gradients of ethyl acetate in hexanes or similar nonpolar systems will be highly effective for purification. For reaction chemistry, dichloromethane is an excellent choice due to its inertness and high solvating power for this reagent.

Section 3: Analytical and Spectroscopic Characterization

Verifying the identity and purity of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a non-negotiable step before its use in a synthetic workflow. A multi-technique approach ensures the highest confidence in the material's quality.

Workflow for Quality Control Verification

The following workflow represents a robust, self-validating system for the analytical confirmation of the compound's identity and purity.

QC_Workflow cluster_0 Physical & Chiral Verification cluster_1 Structural & Purity Confirmation A Material Receipt & Visual Inspection B Melting Point Analysis (66-69 °C) A->B Purity Check C Polarimetry ([α] = +14°) B->C Enantiomer Check D ¹H & ¹³C NMR Spectroscopy C->D Proceed if Passes E FT-IR Spectroscopy G Purity Assay (HPLC/qNMR) D->G Structural Confirmation F Mass Spectrometry R Release for Synthetic Use G->R Purity ≥98%

Caption: Logical workflow for the quality control and release of the title compound.

Predicted Spectroscopic Signatures

While raw spectra should always be acquired, a senior scientist must know what to expect. This predictive analysis serves as a benchmark for data interpretation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals include:

    • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~5.0 ppm (broad singlet, 1H): N-H proton of the Boc-carbamate.

    • ~4.5 ppm (singlet, 2H): -O-CH₂-Ph protons of the benzyl group.

    • ~3.5-3.8 ppm (multiplet, 5H): Protons on the propanol backbone (-CH₂OH, -CH(NHBoc)-, -CH₂OBn).

    • ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. The large integration value of this singlet is a hallmark of a Boc-protected compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for rapid confirmation of functional groups.

    • ~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.

    • ~3350 cm⁻¹ (sharp): N-H stretch from the carbamate.

    • ~3050 cm⁻¹: Aromatic C-H stretches.

    • ~2900-2980 cm⁻¹: Aliphatic C-H stretches.

    • ~1680-1700 cm⁻¹ (strong): The C=O stretch of the Boc group is a highly characteristic and intense peak.[4]

    • ~1160 cm⁻¹ (strong): C-O stretch associated with the carbamate and ether linkages.

Section 4: Safe Handling, Storage, and Synthetic Considerations

Proper handling and storage are crucial for maintaining the compound's purity and ensuring laboratory safety.

Storage and Stability
  • Recommended Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3]

  • Causality: Although the compound is a combustible solid, it is generally stable. The primary reason for refrigerated and inert storage is to prevent slow degradation via atmospheric moisture or oxidation, thereby preserving its high purity over long-term storage.

Hazard Evaluation and Personal Protective Equipment (PPE)

While this Boc-protected compound is not classified as a hazardous substance, this low-risk profile is entirely dependent on the presence of the Boc group.[5] The corresponding free amine, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is classified as a corrosive material that can cause severe skin burns and eye damage.[6]

  • Expert Insight & Safety Protocol: This presents a critical, field-relevant safety consideration. The deprotection step to remove the Boc group is a transformation that significantly increases the hazard profile of the material in the reaction flask.

    • Handling the Starting Material: When handling the title compound, standard PPE (lab coat, gloves, safety glasses) is sufficient.

    • During Deprotection: When setting up a reaction to remove the Boc group (e.g., with trifluoroacetic acid), all personnel must upgrade their PPE. This includes using a chemical fume hood, wearing acid-resistant gloves, and having a face shield in addition to safety glasses.

    • Post-Deprotection Workup: The resulting free amine must be handled as a corrosive substance throughout the workup and any subsequent steps.

Key Synthetic Transformations

The compound's value lies in its predictable reactivity, enabling complex molecular design.

Synthetic_Utility cluster_0 Amine Chemistry cluster_1 Alcohol Chemistry Start (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Boc_Deprotect Boc Deprotection (e.g., TFA/DCM) Start->Boc_Deprotect Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Free_Amine Free Primary Amine (Corrosive Intermediate) Boc_Deprotect->Free_Amine Amide_Coupling Amide Coupling (e.g., with R-COOH, EDC) Free_Amine->Amide_Coupling Final_Peptide Peptide or Amide-Linked Drug Candidate Amide_Coupling->Final_Peptide Aldehyde Chiral Aldehyde Oxidation->Aldehyde Further_Rxn Further Elaboration (e.g., Wittig, Grignard) Aldehyde->Further_Rxn Final_Complex Complex Molecule Further_Rxn->Final_Complex

Caption: Key synthetic pathways enabled by the functional groups of the title compound.

Conclusion

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is more than just a chemical; it is a precision tool for the construction of enantiomerically pure molecules. Its well-defined physicochemical properties—a sharp melting point, characteristic optical rotation, and predictable spectroscopic signatures—provide a robust framework for quality assurance. A thorough understanding of its structure not only explains its solubility and stability but also illuminates its synthetic potential and the critical safety considerations associated with its use, particularly during deprotection steps. By adhering to the analytical workflows and handling protocols outlined in this guide, researchers can confidently leverage this versatile building block to advance the frontiers of drug discovery and chemical synthesis.

References

  • Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • National Center for Biotechnology Information. 3-(Benzylamino)propanol | C10H15NO - PubChem. [Link]

  • Google Patents. A kind of method for preparing (R)-3-aminobutanol.
  • PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable chiral building block in synthetic organic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its trifunctional nature—comprising a primary alcohol, a Boc-protected amine, and a benzyl ether—makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The precise stereochemistry at the C2 position is often critical for the final product's efficacy and safety, necessitating rigorous analytical characterization to confirm its identity, purity, and stereochemical integrity.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of this compound. As a self-validating system, the protocols and expected data herein are designed to provide researchers with a reliable framework for quality control and structural verification. We will delve into the causality behind experimental choices and ground our analysis in established spectroscopic principles.

Molecular Structure and Properties

A thorough understanding of the molecule's physical and chemical properties is the foundation of any analytical endeavor.

PropertyValueSource
Chemical Name (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol[1]
CAS Number 127559-33-5[1]
Molecular Formula C₁₅H₂₃NO₄[1]
Molecular Weight 281.35 g/mol [1]
Chirality (R)-configuration at C2[1]
InChI Key MSIDLARYVJJEQY-CYBMUJFWSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR Analysis

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon framework. Together, they allow for a complete assignment of the molecule's structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the distinct chemical environments of the protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard non-protic solvent, while DMSO-d₆ can be used to observe the exchangeable -OH and -NH protons more clearly.

  • Benzyl Group (C₆H₅CH₂-): The five aromatic protons will appear as a multiplet, typically around 7.2-7.4 ppm. The two benzylic protons (-OCH₂Ph) will appear as a singlet around 4.5 ppm, as they are chemically equivalent and lack adjacent protons for coupling.

  • Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 1.4 ppm.

  • Propanol Backbone (-CH(NHBoc)CH₂OH and -CH₂OBn): This is the most complex region. The methine proton at C2 (-CHNH-) will be a multiplet, coupled to the adjacent methylene protons. The two diastereotopic protons of the benzyloxymethyl group (-CH₂OBn) at C3 and the two diastereotopic protons of the hydroxymethyl group (-CH₂OH) at C1 will also appear as complex multiplets.

  • Labile Protons (-NH and -OH): The N-H proton of the carbamate will appear as a doublet (due to coupling with the C2 proton) typically between 5.0-5.5 ppm. The O-H proton of the primary alcohol will be a broad singlet or a triplet, its chemical shift and multiplicity being highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35 Multiplet 5H Ar-H
~ 5.2 Doublet 1H -NH -Boc
~ 4.5 Singlet 2H -O-CH₂ -Ph
~ 3.8 Multiplet 1H CH (NHBoc)
~ 3.7 Multiplet 2H CH₂ -OH
~ 3.5 Multiplet 2H CH₂ -OBn
~ 2.0 Broad Singlet 1H -OH

| ~ 1.45 | Singlet | 9H | -C(CH₃ )₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Broadband proton decoupling is standard, resulting in a spectrum of singlets. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be invaluable for differentiating between CH₃, CH₂, CH, and quaternary carbons.[2]

Table 2: Predicted ¹³C NMR Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 156.0 Quaternary -C =O (Boc)
~ 138.0 Quaternary Ar-C (ipso)
~ 128.5 CH Ar-C H
~ 127.8 CH Ar-C H
~ 127.7 CH Ar-C H
~ 79.5 Quaternary -C (CH₃)₃
~ 73.5 CH₂ -O-C H₂-Ph
~ 71.0 CH₂ C H₂-OBn
~ 64.0 CH₂ C H₂-OH
~ 51.0 CH C H(NHBoc)

| ~ 28.5 | CH₃ | -C(C H₃)₃ |

Experimental Protocol for NMR Spectroscopy

A robust protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is standard, but DMSO-d₆ is preferred if observation of exchangeable N-H and O-H protons is critical.[3]

  • Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum (requires more scans, typically 1024 or more).

    • (Optional but recommended) Acquire a DEPT-135 spectrum to aid in carbon assignment.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire_h1 Acquire ¹H Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C & DEPT Spectra acquire_h1->acquire_c13 process Process FID acquire_c13->process analyze Assign Structure process->analyze

Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Rationale for IR Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Predicted IR Absorption Bands

The presence of hydroxyl, carbamate, and ether functionalities will give rise to distinct and easily identifiable peaks.

  • O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the alcohol's O-H group due to hydrogen bonding.

  • N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ corresponds to the N-H stretch of the secondary carbamate.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is the most prominent feature of the carbamate (amide I band).[4][5]

  • N-H Bend: The N-H bend (amide II band) will appear as a moderate peak around 1520-1540 cm⁻¹.[5]

  • C-O Stretches: Strong C-O stretching vibrations from the alcohol, ether, and carbamate groups will be visible in the fingerprint region, typically between 1050-1250 cm⁻¹.

Table 3: Predicted FT-IR Data

Frequency Range (cm⁻¹) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)
3450-3350 Moderate, Sharp N-H stretch (carbamate)
3100-3000 Moderate Aromatic C-H stretch
3000-2850 Moderate Aliphatic C-H stretch
1700-1680 Strong, Sharp C=O stretch (carbamate)
1540-1520 Moderate N-H bend (carbamate)

| 1250-1050 | Strong | C-O stretches (ether, alcohol, carbamate) |

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a liquid or low-melting solid, the simplest method is to place a small drop of the neat compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

  • Data Analysis: Label the significant peaks and compare them to the expected frequencies for the assigned functional groups.

Mass Spectrometry (MS)

Rationale for MS Analysis

Mass spectrometry is essential for confirming the molecular weight of the compound. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar, non-volatile molecules like this, as they typically produce intact molecular ions with minimal fragmentation.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the compound is expected to be readily protonated or adducted with alkali metal ions.

  • Molecular Ion Peak: Given a molecular weight of 281.35, the primary ions observed will be the protonated molecule [M+H]⁺ at m/z 282.17 and the sodium adduct [M+Na]⁺ at m/z 304.15.

  • Fragmentation: A characteristic fragmentation pathway would be the loss of the Boc group (-100 amu) or the entire tert-butoxy group (-56 amu for C₄H₈), leading to significant fragment ions.

Table 4: Predicted ESI-MS Data

m/z Ion
282.17 [M+H]⁺
304.15 [M+Na]⁺
226.11 [M+H - C₄H₈]⁺

| 182.11 | [M+H - Boc]⁺ |

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the molecular ion peaks and compare their m/z values to the calculated exact masses.

Chiral Analysis

Importance of Enantiomeric Purity

For chiral molecules used in drug development, confirming the enantiomeric purity is non-negotiable, as the undesired enantiomer can be inactive or even harmful. The "(+)" designation indicates the direction of optical rotation, but a more quantitative measure of enantiomeric excess (e.e.) is required.

Methodology for Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[][7]

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

  • Mobile Phase Screening: Develop a separation method by screening different mobile phases, typically mixtures of hexane/isopropanol or other normal-phase solvents.

  • Sample Analysis:

    • Prepare a standard solution of the sample at a known concentration.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector (the benzene ring provides a strong chromophore).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100. For a pure sample of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, only one major peak corresponding to the (R)-enantiomer should be observed.

Chiral_Separation cluster_injection Racemic Mixture Injected cluster_column Chiral Column cluster_detection Detector Output start_node R1 R p1 R1->p1 Enters Column S1 S S1->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 R2 R p5->R2 (R) Elutes First S2 S p5->S2 (S) Elutes Second end_node

Conceptual diagram of enantiomer separation by chiral HPLC.

Summary of Spectroscopic Data

Table 5: Consolidated Analytical Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Technique Feature Expected Value
¹H NMR Aromatic Protons ~7.35 ppm (5H, m)
NH Proton ~5.2 ppm (1H, d)
Boc Protons ~1.45 ppm (9H, s)
¹³C NMR Carbonyl Carbon ~156.0 ppm
Aromatic Carbons 127-138 ppm
Boc Methyl Carbons ~28.5 ppm
FT-IR O-H Stretch 3600-3200 cm⁻¹ (broad)
C=O Stretch 1700-1680 cm⁻¹ (strong)
ESI-MS Protonated Molecule m/z 282.17 ([M+H]⁺)

| | Sodium Adduct | m/z 304.15 ([M+Na]⁺) |

Conclusion

The structural integrity and purity of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol can be unequivocally established through a synergistic application of NMR, FT-IR, and mass spectrometry. NMR serves as the primary tool for detailed structural assignment, IR confirms the presence of all key functional groups, and MS verifies the molecular weight. Finally, chiral HPLC is indispensable for confirming the enantiomeric purity, a critical parameter for its application in pharmaceutical development. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confidently characterize this important chiral building block.

References

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzylamino)propanol. PubChem. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Rocca, R., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Foundational

molecular weight and formula of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

An In-Depth Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol: Properties, Synthesis, and Applications in Drug Discovery Introduction (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a high-value chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a high-value chiral building block, or synthon, pivotal in the field of asymmetric organic synthesis. Its structure, derived from (R)-serinol, is strategically engineered with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl (Bn) group on the primary hydroxyl function. This configuration renders the primary alcohol at the C1 position available for selective chemical modification while ensuring the stereochemical integrity of the chiral center at C2 is maintained.

For researchers and professionals in drug development, this compound serves as a versatile starting material for constructing complex, stereochemically defined molecules. The orthogonal nature of the Boc and benzyl protecting groups—meaning they can be removed under different chemical conditions without affecting each other—provides synthetic chemists with the flexibility required to build intricate molecular architectures characteristic of modern pharmaceuticals. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol with underlying chemical principles, and its strategic application in medicinal chemistry.

Physicochemical Properties and Structural Information

A precise understanding of a compound's properties is fundamental to its effective use in synthesis. The key identifiers and physicochemical data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol are summarized below.

PropertyValueSource(s)
Chemical Name (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanolSigma-Aldrich[1]
CAS Number 127559-33-5[1][2]
Molecular Formula C₁₅H₂₃NO₄[2]
Molecular Weight 281.35 g/mol [1][2]
Melting Point 66-69 °C[1]
Optical Activity [α]20/D +14° (c = 1 in chloroform)[1]
Appearance White to off-white solidGeneral knowledge
Purity Commonly available at ≥98%[1]
InChI Key MSIDLARYVJJEQY-CYBMUJFWSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)NCOCc1ccccc1[1]

Chemical Structure:

Chemical structure of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Synthesis and Purification: A Protocol with Rationale

The most common and efficient synthesis of the title compound involves the selective N-protection of its precursor, (R)-(+)-2-Amino-3-benzyloxy-1-propanol. This process highlights a fundamental technique in synthetic organic chemistry.

Synthetic Strategy Overview

The core of the synthesis is the reaction between the primary amine of the starting material and Di-tert-butyl dicarbonate (Boc₂O). This reaction is highly selective for the amine over the hydroxyl group due to the greater nucleophilicity of the nitrogen atom. A non-nucleophilic base, such as triethylamine (TEA), is typically added to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product. The workflow is designed to ensure high yield and purity, making it a self-validating and reproducible protocol.

G cluster_0 Synthesis Workflow SM (R)-2-Amino-3-benzyloxy -1-propanol Reagents Boc₂O, TEA Dichloromethane (DCM) Reaction Reaction at 0°C to RT (Controlled N-acylation) Reagents->Reaction 1. Add Workup Aqueous Workup (Removal of salts & impurities) Reaction->Workup 2. Quench & Extract Purification Column Chromatography (Silica Gel) Workup->Purification 3. Isolate Crude Product (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Purification->Product 4. Purify

Caption: Synthesis workflow for Boc-protection.

Detailed Experimental Protocol

Materials and Reagents:

  • (R)-(+)-2-Amino-3-benzyloxy-1-propanol (1.0 eq)[3][4]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-2-Amino-3-benzyloxy-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Rationale: DCM is an excellent solvent for the reactants and is unreactive under these conditions. Anhydrous conditions prevent unwanted side reactions with Boc₂O.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Rationale: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the carbamate.

  • Reagent Addition: Add triethylamine (1.2 eq) to the stirred solution, followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Rationale: TEA acts as a base to scavenge the tert-butanol and CO₂ byproducts which could otherwise form an acidic environment. Dropwise addition of Boc₂O maintains temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Warming to room temperature ensures the reaction proceeds to completion. TLC is a crucial in-process control to confirm the consumption of the starting material.

  • Aqueous Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Rationale: The water quench hydrolyzes any remaining Boc₂O. The NaHCO₃ wash removes any acidic impurities, and the brine wash helps to remove water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Complete removal of water is essential before concentration. MgSO₄ is a common and effective drying agent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography separates the desired product from any unreacted starting material, excess reagents, and byproducts based on polarity, yielding the pure compound.

Core Applications in Drug Development

The utility of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol lies in its pre-installed stereocenter and its orthogonally protected functional groups, which can be selectively unmasked to allow for further synthetic transformations.

Strategic Deprotection and Elaboration

The two protecting groups can be removed under distinct conditions:

  • Boc Group Removal: Achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, to reveal the free amine without affecting the benzyl ether.

  • Benzyl Group Removal: Typically removed via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C). This reaction is clean and efficient but incompatible with other reducible functional groups (e.g., alkynes, some alkenes).

This orthogonality is a cornerstone of modern synthetic strategy, allowing for precise, stepwise construction of a target molecule.

G cluster_A Path A: Amine Deprotection cluster_B Path B: Hydroxyl Deprotection Start (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol TFA TFA / DCM Start->TFA H2_PdC H₂ / Pd-C Start->H2_PdC Intermediate_A Free Amine Intermediate (Benzyl Ether Intact) TFA->Intermediate_A 1. Boc Removal Elaboration_A Amide Coupling, Reductive Amination, etc. Intermediate_A->Elaboration_A 2. N-Functionalization Intermediate_B Free Primary Alcohol (Boc-Amine Intact) H2_PdC->Intermediate_B 1. Benzyl Removal Elaboration_B Oxidation, Esterification, etc. Intermediate_B->Elaboration_B 2. O-Functionalization

Caption: Orthogonal deprotection and synthetic pathways.

Case Study: Synthesis of a Chiral β-Amino Acid Derivative

As a representative example, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol can be used to synthesize a protected β-amino acid, a common motif in peptidomimetics and bioactive natural products.

  • Oxidation: The free primary alcohol at C1 is first oxidized to a carboxylic acid. This is typically done using a two-step procedure like a Swern or Dess-Martin oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid, to avoid side reactions.

  • Deprotection: The resulting protected amino acid can then be selectively deprotected at either the nitrogen (using TFA) or the carboxylic acid (via hydrogenolysis of the benzyl group, which now protects the acid as a benzyl ester) to allow for peptide coupling or other transformations.

This strategic sequence leverages the compound's inherent structure to create a new, valuable chiral intermediate for drug discovery pipelines.

Handling, Storage, and Safety

  • Safety: This compound is classified as a combustible solid[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Waste Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex organic molecules. Its value is rooted in its chiral integrity and the orthogonal protecting groups that allow for predictable and selective chemical manipulations. For scientists in drug development, mastering the use of such synthons is essential for accelerating the discovery and synthesis of new therapeutic agents.

References

  • National Center for Biotechnology Information. 3-(Benzylamino)propanol. PubChem Compound Summary for CID 78448. [Link]

  • Pharmaffiliates. (R)-(+)-2-Amino-3-benzyloxy-1-propanol. [Link]

Sources

Exploratory

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Workhorse In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Workhorse

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure building blocks, are the bedrock upon which many of today's most impactful drugs are built. Among these essential synthons, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol stands out as a versatile and highly valuable intermediate. Its trifunctional nature, possessing a primary alcohol, a Boc-protected amine, and a benzyl-protected primary alcohol, all arranged around a defined stereocenter, makes it a cornerstone in the asymmetric synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, from its fundamental physicochemical properties to its synthesis and critical applications in drug discovery, with a particular focus on its role in the development of antiviral therapeutics. As senior application scientists, our aim is to not only present established protocols but also to illuminate the underlying chemical principles and strategic considerations that guide the use of this pivotal chiral building block.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol are summarized below, providing a clear reference for researchers.

PropertyValueReference
Molecular Formula C₁₅H₂₃NO₄[1]
Molecular Weight 281.35 g/mol [1]
Appearance White to off-white solidGeneral supplier information
Melting Point 66-69 °CGeneral supplier information
Optical Rotation [α]²⁰/D +14° (c=1 in chloroform)General supplier information
CAS Number 127559-33-5[1]

The Strategic Synthesis: A Chiral Pool Approach from D-Serine

The most logical and efficient pathway to enantiomerically pure (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is through a chiral pool synthesis, starting from the naturally available and relatively inexpensive amino acid, D-serine. This approach leverages the inherent chirality of the starting material, obviating the need for complex asymmetric induction steps or chiral resolutions. The synthetic strategy involves a judicious sequence of protection and functional group transformations.

Synthesis_of_R_Benzyloxy_Boc_amino_propanol D_Serine D-Serine Boc_D_Serine N-Boc-D-Serine D_Serine->Boc_D_Serine Boc₂O, Base Boc_O_Benzyl_D_Serine N-Boc-O-Benzyl-D-Serine Boc_D_Serine->Boc_O_Benzyl_D_Serine BnBr, NaH Target_Molecule (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Boc_O_Benzyl_D_Serine->Target_Molecule Reduction (e.g., Mixed Anhydride/ NaBH₄)

Caption: Synthetic pathway from D-Serine.

The Rationale Behind the Protecting Group Strategy

The choice of the tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (Bn) group for the side-chain hydroxyl is a classic example of an orthogonal protection strategy. This is crucial for allowing the selective deprotection of one functional group while the other remains intact, providing synthetic flexibility for subsequent reactions.

  • Boc Group (Amine Protection): The Boc group is stable to a wide range of nucleophilic and basic conditions.[2] Its key advantage lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), which typically do not affect the benzyl ether.[2]

  • Benzyl Group (Hydroxyl Protection): The benzyl ether is robust under both acidic and basic conditions used for Boc group manipulation. It is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), conditions that leave the Boc group untouched. This orthogonality is the cornerstone of its utility in multi-step synthesis.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol from D-serine.

Step 1: N-Boc Protection of D-Serine

This initial step protects the amino group, preventing it from interfering with the subsequent benzylation of the hydroxyl group.

  • Procedure:

    • Suspend D-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 eq) as an aqueous solution to dissolve the D-serine.

    • To the cold, stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product, N-Boc-D-serine, with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Step 2: O-Benzylation of N-Boc-D-Serine

With the amine protected, the side-chain hydroxyl group can be selectively benzylated. The use of a strong base like sodium hydride is necessary to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.

  • Procedure:

    • Dissolve N-Boc-D-serine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-O-benzyl-D-serine.

Step 3: Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol. A mixed anhydride method followed by reduction with sodium borohydride is a mild and effective approach, avoiding the use of more hazardous reducing agents like lithium aluminum hydride.[3]

  • Procedure:

    • Dissolve N-Boc-O-benzyl-D-serine (1.0 eq) in anhydrous THF and cool to -15 °C.

    • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature below -10 °C.

    • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

    • In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.

    • Slowly add the mixed anhydride solution to the sodium borohydride solution, ensuring the temperature is maintained below 10 °C.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Quench the reaction by adding 1 M HCl until the pH is neutral.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol as a white solid.

Applications in Drug Development: A Gateway to Antiviral Agents

The true value of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol lies in its application as a key chiral intermediate in the synthesis of high-value pharmaceutical compounds. Its structure is particularly well-suited for the construction of peptidomimetic scaffolds found in many enzyme inhibitors.

Case Study: Atazanavir, an HIV Protease Inhibitor

A prominent example of the utility of this chiral building block is in the synthesis of Atazanavir, a potent protease inhibitor used in the treatment of HIV infection.[4][5][6][7][8] The core structure of Atazanavir features a hydroxyethylamine isostere, a common motif in protease inhibitors that mimics the tetrahedral intermediate of peptide bond hydrolysis. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol provides the crucial stereochemistry and functional handles for the elaboration of this core.

Atazanavir_Synthesis Chiral_Building_Block (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Intermediate_Epoxide Chiral Epoxide Intermediate Chiral_Building_Block->Intermediate_Epoxide Activation & Cyclization Atazanavir Atazanavir Intermediate_Epoxide->Atazanavir Coupling with other fragments

Caption: Role in Atazanavir Synthesis.

The synthesis of Atazanavir involves the conversion of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol into a chiral epoxide intermediate. This epoxide is then opened by a nucleophilic amine, a key step in constructing the final drug molecule. The stereocenter established in the starting material is faithfully transferred to the final product, ensuring the correct spatial arrangement of substituents necessary for potent inhibition of the HIV protease enzyme.

The use of this specific building block is also seen in the synthesis of other HIV protease inhibitors like Amprenavir, highlighting its broad applicability in this class of antiviral agents.[9]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile solvents.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is more than just a chemical intermediate; it is a testament to the power of strategic synthetic design. Its efficient preparation from the chiral pool, coupled with its versatile and orthogonally protected functional groups, makes it an indispensable tool for medicinal chemists and process development scientists. The successful application of this building block in the synthesis of life-saving drugs like Atazanavir underscores its importance in the ongoing quest for new and improved therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such well-defined chiral synthons will undoubtedly become even more critical.

References

  • Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(40), 6806–6813. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Available at: [Link]

  • Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. Available at: [Link]

  • GPATINDIA. (2020, May 4). AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Blucher Proceedings. (2014). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Available at: [Link]

  • Google Patents. (n.d.). EP1930324A1 - Process for the preparation of atazanavir.
  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available at: [Link]

  • Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Available at: [Link]

  • GlycoPODv2 - NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol as a chiral building block in organic synthesis

An in-depth guide to the application of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a versatile chiral building block for advanced organic synthesis. This document is intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a versatile chiral building block for advanced organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Trifunctional Chiral Synthon

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, stereochemically defined molecules, which is critical as the biological activity of a drug often resides in a single enantiomer.[1][2][] (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a derivative of the amino acid serinol, has emerged as a highly valuable and versatile C3 chiral synthon.[4]

Its strategic importance lies in its unique trifunctional nature: a primary alcohol, a Boc-protected amine, and a benzyl-protected primary ether. This arrangement of orthogonal protecting groups allows for a high degree of synthetic flexibility, enabling chemists to selectively unmask and react each functional group in a controlled sequence. This guide provides a detailed overview of its applications and step-by-step protocols for its key transformations.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 127559-33-5[5][6]
Molecular Formula C₁₅H₂₃NO₄[5][6]
Molecular Weight 281.35 g/mol [5]
Appearance White to off-white solid[7]
Melting Point 66-69 °C
Optical Rotation [α]20/D +14° (c=1 in chloroform)
Purity Typically ≥98%[5]
Storage Store at 0-5°C, air-sensitive[7]

Safety Information: While specific hazard data for the Boc- and Benzyl-protected form is limited, the parent compound, (R)-2-amino-3-benzyloxy-1-propanol, is classified as causing severe skin burns and eye damage.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handle in a well-ventilated fume hood.

Core Synthetic Applications & Methodologies

The true power of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol lies in its capacity to be transformed into other valuable chiral intermediates. The free primary alcohol is the most common site for initial modification.

Selective Oxidation to Chiral Aldehydes

The selective oxidation of the primary alcohol to the corresponding aldehyde furnishes a valuable intermediate, (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate. This chiral aldehyde can participate in a wide range of C-C bond-forming reactions, such as aldol additions, Wittig reactions, and reductive aminations, without compromising the stereocenter.

Causality of Method Selection: The choice of oxidant is critical. Mild conditions are required to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent stereocenter. Reagents such as Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride/DMSO), and TEMPO-based systems are preferred due to their high selectivity and compatibility with the existing protecting groups.[8]

Caption: Selective oxidation of the primary alcohol.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a reliable method for the selective oxidation of the primary alcohol to the aldehyde.

  • Materials:

    • (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1.0 equiv)

    • Dess-Martin Periodinane (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane portion-wise over 15 minutes. Rationale: Portion-wise addition helps to control the reaction temperature and prevent potential runaway reactions.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions. Stir vigorously for 20 minutes until the layers are clear. Rationale: The thiosulfate reduces excess DMP, and bicarbonate neutralizes the acetic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde is often used directly in the next step but can be purified by flash column chromatography on silica gel if necessary.

Synthesis of Chiral N-Boc-Aziridines

The 1,2-amino alcohol functionality is a perfect precursor for the synthesis of chiral aziridines, which are highly sought-after intermediates for the synthesis of amino acids, alkaloids, and other nitrogen-containing compounds. The synthesis is typically a two-step process involving activation of the hydroxyl group followed by base-mediated intramolecular cyclization.[9]

Orthogonal_Deprotection cluster_0 Acidic Conditions cluster_1 Hydrogenolysis Start (R)-3-Benzyloxy-2-(Boc-amino)-1-propanol N-Boc O-Bn Boc_Off (R)-2-Amino-3-benzyloxy-1-propanol NH2 O-Bn Start->Boc_Off TFA / DCM Bn_Off (R)-2-(Boc-amino)-1,3-propanediol N-Boc OH Start->Bn_Off H₂, Pd/C

Sources

Application

Application Notes and Protocols for Reactions Involving (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Introduction: A Versatile Chiral Building Block in Modern Synthesis (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable and versatile chiral building block in organic synthesis. Its trifunctional nature, possessin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block in Modern Synthesis

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable and versatile chiral building block in organic synthesis. Its trifunctional nature, possessing a primary alcohol, a Boc-protected amine, and a benzyl-protected primary alcohol, allows for a wide range of selective transformations. This trifecta of functional groups, combined with its defined stereochemistry at the C2 position, makes it an important precursor for the synthesis of chiral amines, amino alcohols, and other complex molecules, particularly in the realm of drug discovery and development. The strategic placement of the Boc and benzyl protecting groups enables chemists to unmask or modify each functional group selectively, providing a powerful tool for the construction of intricate molecular architectures. This document provides detailed experimental protocols for key transformations of this compound, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 127559-33-5
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Appearance White to off-white solid
Melting Point 66-69 °C
Optical Rotation [α]²⁰/D +14°, c = 1 in chloroform
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.
Storage Store in a cool, dry place away from incompatible materials.

Core Synthetic Transformations and Protocols

This section details validated experimental protocols for three key transformations of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol: oxidation of the primary alcohol to the corresponding aldehyde, deprotection of the Boc group to reveal the free amine, and cyclization to form a chiral oxazolidinone.

Selective Oxidation to (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the resulting chiral aldehyde is a versatile intermediate for various carbon-carbon bond-forming reactions. To prevent over-oxidation to the carboxylic acid and to maintain the integrity of the Boc and benzyl protecting groups, mild oxidation conditions are required. The Swern and Dess-Martin periodinane (DMP) oxidations are well-suited for this purpose.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA) to effect the oxidation under mild, low-temperature conditions.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the reactive intermediates.

  • Triethylamine (TEA): Acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde.

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve Oxalyl Chloride in anhydrous CH₂Cl₂ B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add solution of (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol in CH₂Cl₂ C->D E Stir for 30 min at -78 °C D->E F Add Triethylamine (TEA) E->F G Warm to room temperature F->G H Quench with water G->H I Extract with CH₂Cl₂ H->I J Wash with brine, dry over Na₂SO₄ I->J K Concentrate and purify by column chromatography J->K

Caption: Workflow for the Swern oxidation of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

Detailed Step-by-Step Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.

  • Add a solution of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 45 minutes.

  • Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a milder and more convenient alternative to the Swern oxidation, as it can be performed at room temperature and does not require the handling of malodorous reagents.

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): A highly selective and mild oxidizing agent for primary and secondary alcohols.

  • Sodium Bicarbonate (optional): Can be added to buffer the reaction mixture and neutralize the acetic acid byproduct, which is particularly important for acid-sensitive substrates.

  • Dichloromethane (DCM): A common solvent for DMP oxidations due to its inertness and ability to dissolve both the substrate and the reagent.

DMP_Oxidation_Workflow A Dissolve (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol in CH₂Cl₂ B Add Dess-Martin Periodinane (DMP) A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Quench with Na₂S₂O₃ and NaHCO₃ solution D->E F Extract with CH₂Cl₂ E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the Dess-Martin periodinane oxidation.

Detailed Step-by-Step Protocol:

  • To a stirred solution of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Boc Deprotection to (R)-2-Amino-3-benzyloxy-1-propanol

Removal of the tert-butyloxycarbonyl (Boc) protecting group is a common step to liberate the primary amine for subsequent reactions such as amide bond formation or reductive amination. This is typically achieved under acidic conditions.

Trifluoroacetic acid (TFA) is a strong acid that is commonly used for the efficient cleavage of the Boc group. The reaction is typically fast and clean.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively protonates the carbamate and facilitates the elimination of the tert-butyl cation.

  • Dichloromethane (DCM): A common solvent that is inert to the acidic conditions.

  • Aqueous Work-up with Base: Neutralizes the excess TFA and the ammonium salt to provide the free amine.

Boc_Deprotection_Workflow A Dissolve Boc-protected amine in CH₂Cl₂ B Add Trifluoroacetic Acid (TFA) A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Concentrate under reduced pressure D->E F Dissolve residue in CH₂Cl₂ E->F G Wash with saturated NaHCO₃ solution F->G H Dry, concentrate, and purify if necessary G->H

Caption: Workflow for the acidic deprotection of the Boc group.

Detailed Step-by-Step Protocol:

  • Dissolve (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amino alcohol, which can be used in the next step without further purification or purified by chromatography if needed.

Synthesis of (R)-4-(Benzyloxymethyl)oxazolidin-2-one

The 1,2-amino alcohol functionality of the deprotected product can be cyclized to form a chiral oxazolidinone. Oxazolidinones are important chiral auxiliaries in asymmetric synthesis and are also found as core structures in several pharmaceuticals.

Carbonyldiimidazole (CDI) is a convenient and mild reagent for the formation of the cyclic carbamate from the 1,2-amino alcohol.

Causality of Experimental Choices:

  • Carbonyldiimidazole (CDI): Acts as a phosgene equivalent, reacting first with the alcohol and then with the amine to form the cyclic carbamate.

  • Anhydrous Solvent: Necessary to prevent hydrolysis of the CDI.

  • Heating: May be required to drive the cyclization to completion.

Oxazolidinone_Formation_Workflow A Dissolve (R)-2-Amino-3-benzyloxy- 1-propanol in anhydrous THF B Add Carbonyldiimidazole (CDI) A->B C Stir at room temperature or heat to reflux B->C D Monitor reaction by TLC C->D E Concentrate the reaction mixture D->E F Partition between ethyl acetate and water E->F G Wash, dry, and concentrate F->G H Purify by recrystallization or chromatography G->H

Caption: Workflow for the synthesis of (R)-4-(benzyloxymethyl)oxazolidin-2-one.

Detailed Step-by-Step Protocol:

  • First, deprotect the (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol using the TFA deprotection protocol (Protocol 2.1) to obtain (R)-2-Amino-3-benzyloxy-1-propanol.

  • Dissolve the crude (R)-2-Amino-3-benzyloxy-1-propanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. Gentle heating may be applied if the reaction is sluggish.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to afford the pure (R)-4-(benzyloxymethyl)oxazolidin-2-one.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust foundation for the synthetic manipulation of the versatile chiral building block, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. The selective oxidation to the aldehyde, the efficient deprotection of the amine, and the cyclization to the oxazolidinone open avenues for the synthesis of a diverse array of complex and stereochemically defined molecules. These transformations are fundamental in the construction of novel pharmaceutical agents, chiral ligands for asymmetric catalysis, and probes for chemical biology. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of other valuable chiral intermediates, underscoring the importance of this compound in modern organic synthesis.

References

  • Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]

  • PubChem. 3-(Benzylamino)propanol. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

Method

Application Note: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol as a Versatile Chiral Precursor for β-Amino Alcohol Synthesis

Introduction Chiral β-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1] Their importance in drug development is underscored by their presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral β-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands.[1] Their importance in drug development is underscored by their presence in molecules exhibiting a wide range of biological activities, including anti-hypertensive, anti-asthmatic, and anti-viral properties.[2] The precise stereochemical arrangement of the amine and alcohol functionalities is often critical for therapeutic efficacy and safety, making their stereoselective synthesis a key challenge for medicinal and process chemists.[3][4] (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol has emerged as a cornerstone chiral building block for the synthesis of these valuable compounds. Its trifunctional nature—a primary alcohol for oxidative elaboration, a stable yet readily cleavable Boc-protected amine, and a robust benzyl ether—provides a reliable and versatile platform for constructing complex chiral molecules.

This guide provides an in-depth analysis of the strategic importance of this reagent, detailed protocols for its conversion into key intermediates, and expert insights into ensuring high stereochemical fidelity throughout the synthetic sequence.

Physicochemical Properties & Strategic Handling

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, derived from (R)-serine, is a stable, crystalline solid at room temperature. Its protected functional groups enhance its solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

Table 1: Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

PropertyValue
CAS Number 127559-33-5[5]
Molecular Formula C₁₅H₂₃NO₄[5]
Molecular Weight 281.35 g/mol [5]
Appearance White to off-white crystalline solid
Purity Typically ≥98%[5]
Solubility Soluble in CH₂Cl₂, THF, Ethyl Acetate

Scientist's Note on Handling: While the compound is generally stable, it is good practice to store it under an inert atmosphere (N₂ or Ar) in a cool, dry place to prevent potential degradation. The primary alcohol can be susceptible to slow air oxidation over extended periods. For weighing and transfer, standard laboratory precautions for fine chemicals should be observed.

The Synthetic Linchpin: Oxidation to the Chiral Aldehyde

The pivotal transformation of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is its mild oxidation to the corresponding aldehyde. This intermediate, often referred to as a derivative of "Garner's aldehyde," is a highly valuable synthon for carbon-carbon bond formation while preserving the critical (R)-stereocenter.[6][7] Preventing over-oxidation to the carboxylic acid and avoiding epimerization of the α-chiral center are the paramount challenges in this step.[8]

Two of the most reliable and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions. It is renowned for its mildness, high yields, and compatibility with sensitive functional groups.[9][10]

Experimental Protocol: Swern Oxidation

  • Apparatus Setup: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels.

  • Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath.[9]

  • DMSO Addition: Add a solution of anhydrous DMSO (1.8 mL, 25.0 mmol, 2.5 equiv) in anhydrous DCM (10 mL) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.[9] Stir for an additional 15 minutes at -78 °C.

    • Causality Check: This step forms the reactive chloro(dimethyl)sulfonium chloride.[10] Maintaining cryogenic temperatures is crucial as this intermediate is unstable above -60 °C and can decompose, leading to side reactions and reduced yield.

  • Substrate Addition: Add a solution of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (2.81 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) dropwise over 20 minutes. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (TEA, 7.0 mL, 50.0 mmol, 5.0 equiv) dropwise over 10 minutes. A thick white precipitate of triethylammonium chloride will form.[9]

    • Expert Insight: TEA acts as a hindered base to deprotonate the alkoxysulfonium salt, forming a sulfur ylide which then collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and protonated TEA.[10][11] The large excess of base ensures the reaction goes to completion and neutralizes the generated HCl.

  • Warm-up & Quench: Remove the cooling bath and allow the mixture to warm to room temperature over approximately 45 minutes. Quench the reaction by the slow addition of 50 mL of water or a saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often used immediately in the next step without further purification.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation offers operational simplicity, as it can be performed at room temperature and avoids the use of cryogenic conditions and foul-smelling byproducts associated with the Swern protocol.[12][13]

Experimental Protocol: DMP Oxidation

  • Reaction Setup: To a solution of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (2.81 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL) in a round-bottom flask, add Dess-Martin periodinane (5.1 g, 12.0 mmol, 1.2 equiv) portion-wise at room temperature.[14]

    • Safety First: Dess-Martin periodinane is shock-sensitive and potentially explosive; handle with care and avoid grinding.[14] Using a non-metallic spatula is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quench & Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

    • Causality Check: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, protecting acid-sensitive functionalities.[13] The Na₂S₂O₃ reduces any remaining DMP and iodine species, simplifying the work-up.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Synthetic Elaboration & Stereochemical Control

The resulting chiral aldehyde is a versatile intermediate for creating new stereocenters. The inherent chirality at the C2 position, shielded by the bulky Boc and benzyloxy groups, directs the facial selectivity of nucleophilic attacks on the aldehyde carbonyl.

Workflow Diagram: From Chiral Alcohol to β-Amino Alcohols

G A (R)-3-Benzyloxy- 2-(Boc-amino)-1-propanol B Mild Oxidation (Swern or DMP) A->B Step 1 C Chiral (R)-Aldehyde Intermediate B->C D Nucleophilic Addition (e.g., Grignard, Organolithium) C->D Step 2 E Diastereomeric syn/anti β-Amino Alcohols D->E F Deprotection (e.g., H₂, Pd/C for Bn) (TFA for Boc) E->F Step 3 G Final Chiral β-Amino Alcohol Product F->G

Caption: General synthetic workflow from the starting material to the final product.

For example, a Grignard reaction with methylmagnesium bromide (MeMgBr) will predominantly yield the anti-diastereomer due to Felkin-Anh-type facial selectivity. The nucleophile approaches the carbonyl carbon from the face opposite the largest substituent (the benzyloxymethyl group), leading to predictable stereochemical outcomes. Subsequent deprotection of the benzyl and Boc groups yields the final, enantiomerically enriched β-amino alcohol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Swern Oxidation Reagents (DCM, DMSO) not anhydrous.Flame-dry glassware; use freshly distilled, anhydrous solvents.
Temperature rose above -60 °C.Ensure efficient cooling; add reagents slowly and monitor internal temperature.
Over-oxidation to Carboxylic Acid (DMP) Reaction time too long or temperature too high.Monitor reaction closely by TLC; run at 0 °C if necessary for sensitive substrates.
Epimerization of Aldehyde Exposure to acidic or basic conditions during work-up.Use a buffered work-up (e.g., with NaHCO₃). Use the crude aldehyde immediately in the next step to minimize exposure.
Incomplete Reaction (DMP) Impure DMP reagent.Use fresh, high-quality DMP. A small amount of water can sometimes accelerate the reaction.[8]

Conclusion

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol serves as a robust and reliable chiral building block in modern organic synthesis. Its strategic utility lies in its straightforward and high-yielding conversion to a configurationally stable chiral aldehyde. This intermediate acts as a gateway to a diverse range of enantiomerically enriched β-amino alcohols, which are critical components in the discovery and development of new therapeutics. The protocols and insights provided herein offer a validated framework for researchers to confidently employ this versatile reagent in their synthetic campaigns.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Processes. Available at: [Link]

  • A novel method for synthesis of optically pure beta-amino alcohols. Google Patents.
  • Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison. Available at: [Link]

  • Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. PubMed. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Examples of β-amino alcohol drugs. ResearchGate. Available at: [Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • Swern Oxidation Proceedure. Michigan State University. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. PubMed Central. Available at: [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Taylor & Francis Online. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Royal Society of Chemistry. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Hilaris Publishing. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. ResearchGate. Available at: [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. MDPI. Available at: [Link]

  • (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Amerigo Scientific. Available at: [Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journals. Available at: [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • 3-(Benzylamino)propanol. PubChem. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. Available at: [Link]

  • Alcohol Oxidations. Wipf Group, University of Pittsburgh. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Welcome to the technical support guide for the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The protection of amines is a fundamental strategy in organic synthesis, particularly when dealing with multifunctional molecules like chiral amino alcohols.[1][2] The tert-butyloxycarbonyl (Boc) group is a preferred choice due to its stability across a wide range of conditions and its facile removal under mild acidic protocols.[3][4] This guide focuses on the specific challenges and optimization parameters for the Boc protection of (R)-2-amino-3-benzyloxy-1-propanol, a valuable chiral building block.

Reaction Overview and Core Principles

The synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol involves the reaction of the primary amine in (R)-2-amino-3-benzyloxy-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[3][4] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[5]

The overall transformation is as follows:

(R)-2-amino-3-benzyloxy-1-propanol + (Boc)₂O → (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

General Experimental Workflow

The following diagram outlines the typical sequence of operations for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve (R)-2-amino-3- benzyloxy-1-propanol in an appropriate solvent B Add Base (e.g., Triethylamine) A->B C Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise B->C D Stir at Room Temperature Monitor by TLC C->D E Quench Reaction & Perform Aqueous Workup D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify by Flash Column Chromatography G->H I Characterize Final Product H->I

Caption: General workflow for Boc protection.

Frequently Asked Questions (FAQs): Understanding Key Parameters

Q1: What is the fundamental role of the base in this reaction, and how do I select the right one?

A: The primary amine attacks the (Boc)₂O, forming a protonated carbamate intermediate. A base is required to neutralize the proton on the nitrogen atom, which drives the reaction to completion.[6] Without a base, the reaction can be sluggish as the starting amine would have to act as the base, consuming it and generating the ammonium salt.

  • Common Choices:

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are standard, non-nucleophilic organic bases that are highly effective. They are easily removed during workup or evaporation.[6]

    • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): These inorganic bases can be used, especially in biphasic solvent systems (e.g., Dichloromethane/water).[6][7] They are a good choice when a milder, less soluble base is preferred.

  • Expert Insight: For this specific substrate, which is an amino alcohol, a mild organic base like TEA is generally sufficient and recommended to avoid potential side reactions associated with stronger bases. Use of 1.1 to 1.5 equivalents is typical.[3][8]

Q2: How does solvent choice impact the reaction efficiency and outcome?

A: The solvent must dissolve the starting amino alcohol and the reagents. The reaction conditions for Boc protection are generally flexible.[7]

  • Recommended Solvents:

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are excellent choices.[7] They are relatively non-reactive and facilitate easy workup.

    • Protic Solvents: While alcohols like methanol can accelerate Boc protection of some amines (particularly weakly nucleophilic aromatic amines), they are generally not necessary for aliphatic amines like this substrate and can complicate purification.[9]

  • Expert Insight: THF or DCM are highly recommended for this reaction. They provide good solubility for the starting material and reagents, and their volatility simplifies product isolation.

Q3: What is the optimal temperature range for this reaction to ensure both completion and chiral integrity?

A: This reaction is typically performed at room temperature (20-25 °C).[7] The reaction is usually complete within 1-4 hours.[3]

  • Temperature Control:

    • Low Temperature (0 °C): Adding the (Boc)₂O at 0 °C can be beneficial to control any initial exotherm, especially on a larger scale.

    • Room Temperature: Stirring at room temperature is usually sufficient for the reaction to proceed to completion.

    • Elevated Temperature (40 °C): Gentle heating may be applied if the reaction is slow, but it is often unnecessary.[7]

  • Trustworthiness Pillar (Chiral Integrity): A key priority is to maintain the stereochemical integrity of the chiral center at C2. While Boc protection is a mild reaction, excessive heat or the use of strong bases could potentially lead to side reactions or, in extreme cases, racemization. Sticking to room temperature is the safest and most effective approach.[][11]

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • TLC Procedure:

    • Eluent System: A mixture of Ethyl Acetate/Hexanes (e.g., 1:1 or 7:3) is a good starting point.

    • Spotting: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.

    • Visualization: Use a UV lamp (if the compound is UV active, which the benzyl group is) and then stain with a suitable agent like ninhydrin (stains primary amines blue/purple) or potassium permanganate.

  • Interpretation: The reaction is complete when the starting material spot (which will be positive for ninhydrin) has completely disappeared from the reaction mixture lane, and a new, less polar product spot (ninhydrin-negative) is dominant.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the experiment, providing a logical path to a solution.

Troubleshooting Start Problem Encountered P1 Incomplete or Slow Reaction Start->P1 P2 Side Product Formation Start->P2 P3 Purification Difficulties Start->P3 S1a Check (Boc)₂O quality (use fresh reagent) P1->S1a S1b Verify stoichiometry (use 1.1-1.2 eq (Boc)₂O) P1->S1b S1c Ensure base is added and is of good quality P1->S1c S1d Allow longer reaction time or warm gently to 40°C P1->S1d S2a Avoid large excess of (Boc)₂O (max 1.2 eq) P2->S2a S2b Maintain room temperature; avoid excessive heating P2->S2b S2c Check purity of starting material for reactive impurities P2->S2c S3a Use brine wash to break emulsions during workup P3->S3a S3b Optimize TLC to achieve better separation before column P3->S3b S3c Ensure complete removal of water-soluble byproducts P3->S3c

Caption: Troubleshooting decision-making flow.

Problem 1: Reaction is Incomplete or Stalled
  • Symptom: TLC analysis shows a significant amount of starting material remaining after several hours.

  • Causality & Solution:

    • Inactive Reagent: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture. Ensure you are using a fresh, high-quality reagent.

    • Stoichiometry: While a 1:1 stoichiometry can work, it's often beneficial to use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.[3]

    • Insufficient Base: Ensure at least one equivalent of base has been added to neutralize the acid byproduct.

    • Low Temperature: If the reaction is being run at a very low temperature, allow it to warm to room temperature or heat gently to ~40°C.[7]

Problem 2: Formation of Unexpected Side Products
  • Symptom: TLC shows multiple new spots in addition to the product.

  • Causality & Solution:

    • O-Acylation: The primary alcohol is significantly less nucleophilic than the primary amine. However, under forcing conditions (e.g., large excess of (Boc)₂O, presence of a strong acylation catalyst like DMAP, high heat), protection of the hydroxyl group is possible. Solution: Stick to the recommended stoichiometry (1.1 eq (Boc)₂O) and avoid adding DMAP unless absolutely necessary and optimized.

    • Urea Formation: This is unlikely but can occur if the (Boc)₂O decomposes to form isocyanate, which then reacts with the starting amine. This is more common at high temperatures. Solution: Maintain a reaction temperature at or below room temperature.

Problem 3: Difficulties During Workup and Purification
  • Symptom: Formation of a stable emulsion during aqueous extraction, or poor separation of the product from impurities during column chromatography.

  • Causality & Solution:

    • Emulsion: The product has both polar (hydroxyl, carbamate) and non-polar (benzyl, Boc) groups, giving it surfactant-like properties. Solution: During the workup, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase and helps to break emulsions.

    • Poor Separation: The starting material is more polar than the product. If the reaction is incomplete, they may be difficult to separate. Solution: Ensure the reaction goes to completion. For chromatography, use a shallow solvent gradient (e.g., starting with 10% EtOAc in Hexanes and slowly increasing to 50-60%) to achieve better separation between the non-polar product and the more polar starting material.

Quantitative Data and Recommended Protocols

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Notes
Solvent THF or DCMProvides good solubility and is easy to remove.[7]
(Boc)₂O (eq.) 1.1 - 1.2Slight excess ensures complete conversion without promoting side reactions.[3]
Base Triethylamine (TEA)Mild, effective, and easily removed.[6]
Base (eq.) 1.1 - 1.5Ensures neutralization of the acidic byproduct.
Temperature 0 °C to Room Temp.Controls initial exotherm and is sufficient for complete reaction.[7]
Reaction Time 1 - 4 hoursTypical duration; monitor by TLC for completion.[3]
Protocol 1: Standard Boc-Protection (10 mmol scale)
  • Preparation: To a 250 mL round-bottom flask, add (R)-2-amino-3-benzyloxy-1-propanol (1.81 g, 10.0 mmol). Dissolve it in THF (50 mL).

  • Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.) to the solution and stir for 5 minutes at room temperature.[3]

  • Boc Anhydride Addition: Cool the flask in an ice-water bath (0 °C). Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 eq.) portion-wise over 10 minutes.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes, ninhydrin stain) every 30 minutes until the starting amine is no longer visible. The reaction is typically complete in 1-2 hours.[3]

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Dilute the residue with Ethyl Acetate (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 60%) to afford the pure (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][12]

  • MH Chem. (2021, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link][6]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][1]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][7]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][4]

  • Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link][13]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link][2]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link][5]

  • PubMed Central (PMC). (n.d.). Amino Turbo Chirality and Its Asymmetric Control. Retrieved from [Link][11]

Sources

Optimization

stability and degradation of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Welcome to the technical support guide for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This document is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Welcome to the technical support guide for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides for common experimental hurdles, and validated protocols to ensure the stability and successful application of this reagent.

Compound Profile and Stability Data

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a key intermediate in organic synthesis, valued for its specific stereochemistry and the orthogonal nature of its protecting groups. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under basic and nucleophilic conditions, while being readily removable under acidic conditions.[][2] The primary alcohol offers a handle for further functionalization, and the benzyl ether protects the second hydroxyl group.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 127559-33-5[3]
Molecular Formula C₁₅H₂₃NO₄[3]
Molecular Weight 281.35 g/mol
Appearance White to off-white solid
Melting Point 66-69 °C
Optical Activity [α]20/D +14°, c = 1 in chloroform

Recommended Storage and Handling:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes potential for slow degradation over time.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Although stable in air, this prevents long-term oxidative degradation and moisture uptake.
Moisture Keep in a tightly sealed container in a dry place.The Boc group is susceptible to slow hydrolysis under acidic conditions, which can be initiated by moisture.
Light Protect from light.Standard practice for complex organic molecules to prevent unknown photochemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this molecule?

A1: The two most probable degradation pathways are acid-catalyzed hydrolysis of the Boc group and, to a lesser extent, oxidation.

  • Acidic Cleavage: The Boc group is designed to be acid-labile.[2] Accidental exposure to acidic conditions (e.g., acidic impurities in solvents, atmospheric CO₂ in the presence of moisture over long periods) can lead to the formation of the free amine, (R)-(+)-2-Amino-3-benzyloxy-1-propanol.

  • Oxidation: While the molecule is generally stable, the benzyl ether group contains a benzylic C-H bond that can be susceptible to slow oxidation over extended periods, especially if not stored under an inert atmosphere. This could potentially lead to the formation of benzoic acid or other related impurities. Insights from studies on similar ether-containing alcohols show that radical abstraction at carbons adjacent to an ether oxygen can be a primary degradation route under oxidative stress.[4]

G A A B B A->B  Acidic Conditions (e.g., moisture, acidic impurities) C C A->C  Long-term Oxidative Stress (Air exposure)

Q2: Is the benzyl (Bn) ether group stable to the conditions required for Boc deprotection?

A2: Generally, yes. The Boc group is significantly more acid-labile than the benzyl ether. Standard Boc deprotection conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 1-3 hours, will selectively remove the Boc group without significant cleavage of the benzyl ether.[5] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to benzyl ether cleavage. If your downstream chemistry is sensitive, using milder conditions like 4M HCl in dioxane is a reliable alternative.[6]

Q3: Can I use this reagent in reactions involving strong bases or nucleophiles?

A3: Absolutely. The Boc and benzyl ether protecting groups are robust and stable under a wide range of basic (e.g., NaOH, LiHMDS, pyridine) and nucleophilic conditions (e.g., organometallics, amines, azides).[][2] This chemical orthogonality is a key feature of the molecule's design.

Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the critical Boc-deprotection step.

G start Start Boc Deprotection check_conversion Monitor Reaction by TLC/LC-MS. Is conversion >95%? start->check_conversion incomplete Issue: Incomplete Reaction check_conversion->incomplete No complete Reaction Complete. Proceed to Workup. check_conversion->complete Yes cause_water Potential Cause: Moisture present? incomplete->cause_water cause_acid Potential Cause: Insufficient acid? incomplete->cause_acid solve_water Solution: Use anhydrous solvents. Use fresh TFA/HCl solution. cause_water->solve_water solve_acid Solution: Increase reaction time or add more acid equivalents. Consider stronger acid system. cause_acid->solve_acid

Issue 1: Incomplete or Stalled Boc Deprotection

  • Symptom: Analysis by TLC or LC-MS shows a significant amount of starting material remaining even after the prescribed reaction time.

  • Causality & Solution: This is one of the most common issues and typically points to a problem with the acid reagent or reaction conditions.

    • Moisture Contamination: Water can significantly slow down the deprotection by neutralizing the acid.[6] The tert-butyl cation intermediate can also be quenched by water.

      • Self-Validating Action: Ensure your reaction solvent (e.g., DCM) is anhydrous. Use a fresh bottle or ampule of your acid (TFA or HCl in dioxane). Solutions of HCl in dioxane can degrade over time, and TFA is hygroscopic.[6]

    • Insufficient Acid: The reaction is acid-catalyzed. If you have other basic functionalities in a more complex substrate or used too little acid, the reaction may stall.

      • Self-Validating Action: For a standard reaction, use a large excess of acid (e.g., 20-50% v/v TFA in DCM).[5] If the reaction is still slow, you can incrementally add more acid while monitoring by TLC.

Issue 2: An Unexpected Byproduct is Observed After Deprotection

  • Symptom: A new, unexpected spot appears on your TLC plate, or a new mass is detected by LC-MS.

  • Causality & Solution: The most likely cause is the partial cleavage of the benzyl ether protecting group, or a side reaction involving the primary alcohol.

    • Benzyl Ether Cleavage: As discussed in the FAQs, harsh acidic conditions (high temperature, very long reaction times, or use of acids like HBr) can cleave the benzyl ether, yielding the diol product.

      • Self-Validating Action: If you suspect Bn cleavage, repeat the reaction at a lower temperature (e.g., hold at 0°C for the duration) and for a shorter time. Monitor carefully every 30 minutes. Switching from TFA to 4M HCl in dioxane, which is often considered milder for such groups, is a prudent step.[6]

    • Intramolecular Cyclization (Oxazolidinone formation): While less common without an activating agent, it's a theoretical possibility for amino alcohols.

      • Self-Validating Action: This side reaction is generally avoided by the standard deprotection protocols. Sticking to established conditions (TFA/DCM or HCl/Dioxane) should prevent this.[2] If it is suspected, full characterization (NMR, MS) is required to confirm the structure.

Issue 3: Poor Isolated Yield After a Successful Reaction

  • Symptom: The reaction appears clean and complete by TLC/LC-MS, but the final mass of the isolated product is very low.

  • Causality & Solution: The product, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is an amino alcohol. In its protonated (ammonium salt) form after acidic deprotection, it can have significant water solubility, leading to losses during aqueous workup.

    • Self-Validating Action:

      • pH-Controlled Extraction: After quenching the reaction, carefully basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) before extracting with an organic solvent like DCM or EtOAc. This ensures the amine is in its neutral, more organic-soluble freebase form. Check the pH of the aqueous layer after extraction to confirm it remained basic.

      • Avoid Aqueous Workup: For small-scale reactions, an alternative is to evaporate the solvent and excess acid in vacuo (co-evaporating with toluene can help remove final traces of TFA). The resulting crude salt can then be purified directly by silica gel chromatography, typically using a mobile phase containing a small amount of base (e.g., 1-5% triethylamine or NH₄OH in a DCM/MeOH mixture) to elute the product as the freebase.

Validated Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard, robust method for removing the Boc protecting group.

  • Preparation: Dissolve (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches ~0°C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, ~10 eq, typically a 25% v/v solution of TFA in DCM) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (see Protocol 2) every hour. The reaction is typically complete within 1-3 hours.

  • Workup & Isolation:

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the DCM and TFA.

    • Redissolve the residue in DCM and carefully add it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, which can be used as is or purified by column chromatography.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick, self-validating check for the purity of your starting material and for monitoring reaction progress.

  • Sample Preparation: Dissolve a small amount of your solid starting material in a few drops of DCM or ethyl acetate. Prepare a similar sample from your ongoing reaction mixture.

  • TLC Plate: Spot the dissolved samples onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Elution: Develop the plate using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material should have an Rf of approximately 0.4-0.5 in this system.

  • Visualization:

    • First, visualize the plate under a UV lamp (254 nm). The benzyl group will allow the compound to be UV active.

    • Next, stain the plate with a ninhydrin solution and gently heat with a heat gun. The starting material (Boc-protected) will not produce a colored spot. The deprotected amine product will stain a characteristic purple/blue color, confirming the presence of a free primary amine. This differential staining is a definitive indicator of reaction success.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][2]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link][6]

  • Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link][3]

  • NIPPOH CHEMICALS CO., LTD. (2018). AMINO ALCOHOL EA Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2021). How do I set up a reaction between 1-Benzyloxyl-2-propanol and one of the amino acids. Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2024). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals. Scientific Reports, 14(1), 1-15. Retrieved from [Link][4]

Sources

Troubleshooting

solvent effects on the reactivity of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Welcome to the technical support resource for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (CAS 127559-33-5).[1][2] This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Welcome to the technical support resource for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (CAS 127559-33-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile chiral building block. As a key intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors, understanding its reactivity is paramount. This document provides troubleshooting guides and FAQs based on established chemical principles and field-proven insights to help you overcome common challenges.

Part 1: General Handling and Characterization

This section addresses foundational questions about the stability, storage, and analysis of the title compound.

Q1: What are the optimal storage conditions for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol?

A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Long-term stability is best ensured at refrigerated temperatures (2-8 °C).

Q2: My reaction progress on TLC is difficult to interpret. What solvent systems are recommended for monitoring transformations?

A2: Effective TLC monitoring depends on the polarity change between your starting material and product. Given the moderate polarity of the title compound, a good starting point for eluent systems is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (DCM).

  • For Oxidation (Alcohol → Aldehyde): The product will be slightly less polar. A 30-50% Ethyl Acetate/Hexanes mixture is typically effective.

  • For Esterification (Alcohol → Ester): The product will be significantly less polar. You may need to decrease the ethyl acetate concentration to 10-25% in hexanes to achieve good separation.

  • For Boc-Deprotection (Boc-Amine → Primary Amine): The product will be significantly more polar and may streak. Adding 1-2% triethylamine (TEA) or methanol to your eluent system (e.g., 5% MeOH/DCM with 1% TEA) can improve spot shape and resolution.

Q3: I am experiencing solubility issues with the starting material. What is the recommended solvent for various reaction types?

A3: Solubility is a critical factor for reaction success. The choice of solvent must not only dissolve the substrate but also be compatible with the reagents and reaction mechanism.

Reaction TypeRecommended SolventsRationale & Considerations
Oxidation (Swern, DMP) Dichloromethane (DCM), ChloroformAprotic, non-polar to moderately polar solvents are required. They effectively dissolve the substrate and do not interfere with the reactive intermediates.
Esterification / Acylation Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneFor acid-catalyzed esterifications, solvents with low basicity are preferred as they do not compete for the proton catalyst, leading to better reaction rates.[3]
Peptide Coupling Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)Polar aprotic solvents are essential for solvating the reagents and, in solid-phase synthesis, the growing peptide chain. DMF and DMA often provide superior peptide-resin solvation compared to NMP or DMSO, leading to higher coupling yields.[4]
Boc-Deprotection (Acidic) Dichloromethane (DCM), Dioxane, Ethyl AcetateMust be stable to strong acids like TFA or HCl. DCM is the most common choice for TFA-mediated deprotection.
Boc-Deprotection (Thermal) Toluene, Dioxane, Trifluoroethanol (TFE)High-boiling, inert solvents are necessary. Thermal deprotection can also be performed under solvent-free conditions.[5][6]

Part 2: Troubleshooting Oxidation Reactions

The primary alcohol of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is readily oxidized to the corresponding aldehyde, a valuable synthetic intermediate. However, this transformation is not without its challenges.

Q1: My Swern oxidation is sluggish, and I'm recovering unreacted starting material. What are the likely causes?

A1: A sluggish Swern oxidation is a common issue often traced back to reagent quality or reaction conditions.

  • Moisture Contamination: The key intermediates in the Swern oxidation, such as the chlorodimethylsulfonium salt, are highly moisture-sensitive.[7] Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

  • Incorrect Reagent Stoichiometry: Use a slight excess of oxalyl chloride (or trifluoroacetic anhydride) and DMSO (typically 1.1-1.5 equivalents each) and a larger excess of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3-5 equivalents).

  • Temperature Control: The initial activation of DMSO must be performed at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent decomposition of the activated species.[8][9] After adding the alcohol, the reaction should be maintained at this low temperature before the final addition of the amine base. Allowing the reaction to warm prematurely is a primary cause of failure.

Q2: After oxidation, I'm concerned about epimerization of the chiral center at C2. How can I prevent this?

A2: The proton alpha to the newly formed carbonyl group is susceptible to abstraction by the base (TEA or DIPEA), which can lead to racemization. Minimizing this risk is critical.

  • Maintain Low Temperatures: Do not allow the reaction to warm up significantly after the addition of the base. Perform the entire sequence at -78 °C, then quench the reaction at low temperature before warming to room temperature for workup.

  • Minimize Reaction Time: Once the base is added, the elimination to form the aldehyde is typically very fast.[10] Stir for a short period (e.g., 15-30 minutes) at -78 °C before quenching. Overly long reaction times increase the risk of epimerization.

  • Choice of Base: While TEA is standard, a more hindered base like DIPEA can sometimes reduce the rate of proton abstraction from the C2 position.

Workflow: Troubleshooting Swern Oxidation

The following diagram outlines a logical workflow for diagnosing and solving common issues with the Swern oxidation of this substrate.

Swern_Troubleshooting start Low Yield / Incomplete Reaction check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Use Fresh, Anhydrous Reagents & Dry Glassware check_reagents->reagents_bad No check_temp Confirm Temperature Control (-78 °C) temp_ok Temp OK check_temp->temp_ok Yes temp_bad Improve Cooling Bath & Monitoring check_temp->temp_bad No check_stoich Check Stoichiometry (Excess Reagents/Base) stoich_ok Stoich. OK check_stoich->stoich_ok Yes stoich_bad Adjust Reagent Equivalents check_stoich->stoich_bad No reagents_ok->check_temp temp_ok->check_stoich success Reaction Successful stoich_ok->success reagents_bad->check_reagents temp_bad->check_temp stoich_bad->check_stoich

Caption: Troubleshooting workflow for Swern oxidation.

Part 3: Troubleshooting Boc-Deprotection

The tert-butyloxycarbonyl (Boc) group is a robust protecting group, but its removal requires careful consideration of the substrate's other functionalities, particularly the acid-sensitive benzyl ether.

Q1: When I use trifluoroacetic acid (TFA) to remove the Boc group, I am also seeing significant cleavage of my benzyl (Bn) ether. How can I improve selectivity?

A1: This is a classic selectivity challenge. While the Boc group is significantly more acid-labile than the benzyl ether, harsh conditions can lead to the loss of both. The key is to modulate the reaction conditions.

  • Reduce Acid Concentration and Time: Instead of the standard 50% TFA in DCM, try using a milder 20-25% solution. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Use a Scavenger: The cleavage of both Boc and Bn groups proceeds via carbocation intermediates (tert-butyl and benzyl cations, respectively). These electrophilic species can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) or dithioethane (DTE) can trap these cations and improve yields and purity.[11]

  • Change the Acid/Solvent System: An alternative to TFA is using a solution of HCl in a less polar solvent like 1,4-dioxane or ethyl acetate. The choice of solvent can influence the stability of the intermediates and thus the reaction pathway. Sometimes, these conditions offer better selectivity.

Q2: My molecule contains other acid-sensitive groups. Is there a non-acidic method to remove the Boc group?

A2: Yes, thermal deprotection is an excellent alternative that avoids acidic conditions entirely. The Boc group can be removed by heating, typically at temperatures above 100 °C.

  • Solvent Choice is Key: The reaction can be performed in high-boiling inert solvents like toluene, dioxane, or even trifluoroethanol (TFE).[5] The required temperature and reaction time will vary with the solvent. For example, deprotection may proceed at 150 °C in TFE.[5]

  • Solvent-Free Conditions: In some cases, thermal deprotection can be achieved by simply heating the neat compound under vacuum, which offers a very clean, waste-free process.[6] This is particularly useful if the product is thermally stable and can be distilled or sublimed.

Decision Tree: Selecting a Boc-Deprotection Method

This diagram provides a decision-making framework for choosing the appropriate Boc-deprotection strategy.

Deprotection_Decision start Need to Deprotect N-Boc Group check_acid_sensitivity Are other acid-sensitive groups present (e.g., t-butyl esters, silyl ethers)? start->check_acid_sensitivity use_thermal Use Thermal Deprotection check_acid_sensitivity->use_thermal Yes use_acid Use Acidic Deprotection check_acid_sensitivity->use_acid No thermal_details Options: - Reflux in Toluene/Dioxane - Heat in TFE - Solvent-free heating use_thermal->thermal_details check_bn_lability Is Benzyl ether lability a concern? use_acid->check_bn_lability mild_acid Use Mild Acidic Conditions check_bn_lability->mild_acid Yes standard_acid Use Standard Conditions check_bn_lability->standard_acid No mild_acid_details Options: - 20-25% TFA in DCM - Add Scavenger (TIS) - HCl in Dioxane mild_acid->mild_acid_details standard_acid_details Option: - 50% TFA in DCM standard_acid->standard_acid_details

Caption: Decision tree for N-Boc deprotection strategies.

Part 4: Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific experimental setup and scale.

Protocol 1: Swern Oxidation to (R)-2-(Boc-amino)-3-(benzyloxy)propanal

Materials:

  • (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride (or 2M solution in DCM)

  • Anhydrous Triethylamine (TEA)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (N₂ or Ar).

  • Dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • In one addition funnel, prepare a solution of anhydrous DMSO (1.5 eq.) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • In the second addition funnel, prepare a solution of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous TEA (5.0 eq.) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will form. Stir for an additional 30 minutes at -78 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, wash sequentially with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.

References

  • Wipf, P., & Lynch, S. M. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Hapiot, F., & Monflier, E. (n.d.). Esterification in ionic liquids: the influence of solvent basicity. Spiral, Imperial College London. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Chemistry Steps. [Link]

  • Edelmann, F. T. (2021). Response to "How do I set up a reaction between 1-Benzyloxyl-2-propanol...". ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • Wang, Y., et al. (2022). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. ResearchGate. [Link]

  • Alcaraz, C., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Semantic Scholar. [Link]

  • Google Patents. (2013). Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Amerigo Scientific. [Link]

  • The Organic Chemistry Tutor. (2021). Swern Oxidation. YouTube. [Link]

  • ResearchGate. (n.d.). A Study of Aminoacid Esterification with Nonanol. ResearchGate. [Link]

  • Janus, E., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. PubMed. [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • PrepChem. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. PrepChem. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Zaidlewicz, M., et al. (2010). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Swern oxidation – Knowledge and References. Taylor & Francis. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Al-Ostath, A. I., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. PMC - NIH. [Link]

  • Google Patents. (2020). Synthesis method of (R) -3-aminobutanol.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of chiral building blocks is paramount. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a val...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of chiral building blocks is paramount. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable synthon in the preparation of various pharmaceutical agents, and its stereochemical integrity is often critical to the biological activity of the final product. This guide provides an in-depth technical comparison of the analytical methodologies for its characterization, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by discussions on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Cornerstone of Structural Elucidation: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectral Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.35-7.25m5HAr-H Typical aromatic proton region.
~5.20d (br)1HNH Broad singlet or doublet due to coupling with the adjacent C2-H. Exchangeable with D₂O.
~4.55s2HPhCH ₂OBenzylic protons adjacent to an ether oxygen.
~3.85-3.75m1HC2-H Chiral center proton, coupled to NH, C1-H₂, and C3-H₂.
~3.70-3.60m2HC1-HDiastereotopic protons of the primary alcohol, adjacent to the chiral center.
~3.55-3.45m2HC3-HDiastereotopic protons adjacent to the ether oxygen and the chiral center.
~2.0 (br s)s1HOH Broad singlet, exchangeable with D₂O.
~1.45s9HC(CH ₃)₃Singlet for the nine equivalent protons of the Boc-group.

Predicted ¹³C NMR Spectral Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~156.0C =O (Boc)Typical chemical shift for a carbamate carbonyl.
~138.0Ar-C (quaternary)Quaternary aromatic carbon attached to the benzylic ether.
~128.5Ar-C HAromatic carbons.
~127.8Ar-C HAromatic carbons.
~127.6Ar-C HAromatic carbons.
~79.5C (CH₃)₃Quaternary carbon of the Boc-group.
~73.5PhC H₂OBenzylic carbon of the ether.
~71.0C 3H₂OCarbon of the benzyloxy group.
~64.0C 1H₂OHCarbon of the primary alcohol.
~53.0C 2H(NHBoc)Chiral carbon attached to the nitrogen.
~28.4C(C H₃)₃Methyl carbons of the Boc-group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural verification, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and apply baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms h1_nmr 1H NMR Acquisition add_tms->h1_nmr c13_nmr 13C NMR Acquisition add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate Integration (1H) reference->integrate 1H assign Signal Assignment reference->assign 13C integrate->assign report Verified Structure assign->report Final Structure Confirmation

NMR Data Acquisition and Analysis Workflow

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary and often essential information, particularly regarding purity, identity, and specific functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds.

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the separation of N-protected amino acids and their derivatives.[2]

  • Experimental Protocol:

    • Column: A polysaccharide-based chiral column, such as one based on cellulose or amylose derivatives, is recommended.

    • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used. The exact ratio will need to be optimized to achieve baseline separation. For N-Boc protected amino acids, reversed-phase conditions with a mobile phase of methanol and water can also be effective.[3]

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm) is suitable.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Expected Outcome: A chromatogram showing two well-resolved peaks for the (R) and (S) enantiomers. The area under each peak can be used to calculate the enantiomeric excess (% ee).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern can provide clues about the molecule's structure.

  • Experimental Protocol:

    • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often producing a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

    • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC column (LC-MS).

  • Expected Outcome:

    • A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₂₃NO₄ (281.16 g/mol ). In positive ion mode ESI, a peak at m/z 282.17 [M+H]⁺ or 304.15 [M+Na]⁺ would be expected.

    • Characteristic fragment ions may be observed, such as the loss of the Boc group (a neutral loss of 100 Da) or the benzyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Principle: The absorption of infrared radiation by the sample causes molecular vibrations at specific frequencies, which are characteristic of the functional groups present.

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Expected Outcome: A spectrum showing characteristic absorption bands for the different functional groups:

    • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

    • ~3350 cm⁻¹: N-H stretch of the carbamate.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2975-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1690 cm⁻¹: C=O stretch of the Boc-group carbamate.

    • ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

    • ~1160 cm⁻¹: C-O stretch of the ether.

Analytical_Techniques_Comparison cluster_nmr NMR Spectroscopy cluster_hplc Chiral HPLC cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy nmr_info Provides complete structural elucidation and connectivity. nmr_pros Pros: Unambiguous structure determination. Cons: Lower sensitivity, requires more sample. hplc_info Determines enantiomeric purity (% ee). hplc_pros Pros: High precision for purity assessment. Cons: Does not provide full structural information. ms_info Confirms molecular weight and fragmentation. ms_pros Pros: High sensitivity, confirms molecular formula. Cons: Isomers are often indistinguishable. ftir_info Identifies functional groups present. ftir_pros Pros: Fast, non-destructive. Cons: Provides limited structural information. main_compound (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol main_compound->nmr_info main_compound->hplc_info main_compound->ms_info main_compound->ftir_info

Comparison of Analytical Techniques

Conclusion

The comprehensive characterization of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for the definitive confirmation of the chemical structure. Chiral HPLC is essential for the accurate determination of its enantiomeric purity, a critical parameter for its application in pharmaceutical synthesis. Mass spectrometry serves to confirm the molecular weight, and FTIR spectroscopy provides a rapid check for the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the quality, identity, and purity of this important chiral building block, thereby upholding the integrity of their scientific and drug development endeavors.

References

  • Zhao, H., Li, J. and Wu, F. (2024) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 15, 137-148. [Link]

  • Google Patents. Method for chiral separation of various side chain protected amino acids.
  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

Sources

Comparative

A Comparative Guide to Chiral Synthons: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are fundamental tools that provide a reliable and efficient m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are fundamental tools that provide a reliable and efficient means to introduce stereocenters into a target molecule. This guide offers an in-depth comparison of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol with other prominent C3 chiral synthons, focusing on their practical application in the synthesis of bioactive molecules. We will delve into the strategic advantages and limitations of each, supported by experimental data and detailed protocols, to inform the choices of researchers and scientists in the field.

Introduction to the Key Chiral Synthons

The C3 chiral pool offers a variety of versatile starting materials for the synthesis of complex molecules, particularly those containing the 1-amino-2-hydroxypropyl moiety, a common feature in many beta-blockers and other pharmaceuticals. Here, we will compare three leading synthons:

  • (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (1): A highly versatile synthon where the amino and hydroxyl groups are pre-installed and differentially protected. The bulky Boc and Bn protecting groups offer stability and allow for selective manipulation of the functional groups.

  • (R)-Garner's Aldehyde (2): A well-established chiral building block derived from D-serine. Its aldehyde functionality provides a reactive handle for a wide range of C-C bond-forming reactions. The cyclic acetonide protects the amino and hydroxyl groups.

  • (R)-Glycidyl Derivatives (e.g., (R)-Glycidyl Tosylate, 3): These synthons feature a reactive epoxide ring, making them excellent electrophiles for reactions with various nucleophiles. The choice of the leaving group (e.g., tosylate, nosylate, or a simple halide in epichlorohydrin) can modulate the reactivity.

Chiral Synthon Structure Key Features
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanolDifferentially protected amino and hydroxyl groups; stable and crystalline solid.
(R)-Garner's AldehydeAldehyde functionality for C-C bond formation; cyclic protection.
(R)-Glycidyl TosylateElectrophilic epoxide for ring-opening reactions; versatile precursor.

Comparative Synthesis of (S)-Propranolol: A Case Study

To provide a practical comparison, we will examine the synthesis of (S)-Propranolol, a widely used non-selective beta-blocker, from two of these chiral synthons: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol and an (R)-glycidyl derivative.

Synthetic Pathway 1: From (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

This route leverages the pre-defined stereochemistry and protected functional groups of the starting material. The key steps involve the activation of the primary hydroxyl group, followed by nucleophilic substitution and deprotection.

synthesis_pathway_1 A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B (R)-3-Benzyloxy-2-(Boc-amino)propyl p-toluenesulfonate A->B  TsCl, Pyridine  0°C to RT C Intermediate Ether B->C  1-Naphthol, K2CO3  DMF, 80°C D (S)-Propranolol C->D  1. TFA, DCM  2. H2, Pd/C, MeOH synthesis_pathway_2 A (R)-Glycidyl Tosylate B Intermediate Epoxide A->B  1-Naphthol, K2CO3  Acetone, Reflux C (S)-Propranolol B->C  Isopropylamine  MeOH, Reflux

Validation

A Comparative Guide to the Synthetic Validation of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

In the landscape of pharmaceutical development and complex molecule synthesis, the chiral amino alcohol, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, serves as a critical building block. Its protected amine and hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex molecule synthesis, the chiral amino alcohol, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, serves as a critical building block. Its protected amine and hydroxyl functionalities, coupled with a defined stereocenter, make it a valuable intermediate for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and chiral ligands. The efficient and stereocontrolled synthesis of this molecule is therefore of paramount importance.

This guide provides an in-depth comparison of the primary synthetic routes to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the experimental realities of each approach, supported by detailed protocols and comparative data to empower researchers in selecting the optimal strategy for their specific needs.

Introduction to the Target Molecule

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol[1], with CAS number 127559-33-5[2], is a chiral synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ether protecting the primary hydroxyl group offer orthogonal protection, allowing for selective deprotection and further functionalization at different sites of the molecule. The (R)-stereochemistry at the C2 position is crucial for its application in asymmetric synthesis.

Comparative Analysis of Synthetic Strategies

We will explore three principal strategies for the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol:

  • Chiral Pool Synthesis from D-Serine: Leveraging the readily available and inexpensive chiral starting material, D-serine.

  • Asymmetric Synthesis from Achiral Precursors: Employing catalytic asymmetric methods to introduce the desired stereochemistry.

  • Ring-Opening of Chiral Aziridines: Utilizing strained-ring chemistry to install the amino alcohol moiety.

The following table provides a high-level comparison of these approaches:

ParameterChiral Pool Synthesis (from D-Serine)Asymmetric Synthesis (Sharpless Dihydroxylation)Ring-Opening of Chiral Aziridines
Starting Material D-SerineN-Boc-allylamine(R)-N-Boc-aziridine-2-methanol
Key Transformation Reduction of Garner's aldehydeAsymmetric dihydroxylationNucleophilic ring-opening
Stereocontrol Substrate-controlledCatalyst-controlledSubstrate-controlled
Typical Overall Yield Good to ExcellentModerate to GoodGood
Enantiomeric Excess >99%>95%>99%
Number of Steps 4-53-42-3
Scalability Well-establishedModerateModerate
Cost of Key Reagents Low (D-Serine)High (Chiral Ligands/Catalysts)Moderate to High

Route 1: Chiral Pool Synthesis from D-Serine via Garner's Aldehyde

This is arguably the most common and well-established route, capitalizing on the natural chirality of D-serine. The key intermediate in this pathway is the versatile (R)-Garner's aldehyde.[3][4][5]

Conceptual Workflow

Caption: Chiral pool synthesis of the target molecule from D-serine.

Rationale and Expertise-Driven Insights

The conversion of D-serine to Garner's aldehyde involves three key steps: N-protection, esterification, and reduction. The order of these steps can be varied, with implications for yield and enantiomeric purity. Protecting the amine with a Boc group is standard. The subsequent cyclization with acetone or 2,2-dimethoxypropane to form the oxazolidine ring serves a dual purpose: it protects the amino and hydroxyl groups simultaneously and sets the stage for the high-yielding reduction of the ester to the aldehyde.[4]

A critical step is the reduction of the ester to the aldehyde. While diisobutylaluminium hydride (DIBAL-H) is commonly used, it can be challenging to control and may lead to over-reduction to the alcohol.[4] A more robust and scalable approach involves a two-step reduction: first to the alcohol with a milder reducing agent like sodium borohydride, followed by a controlled oxidation back to the aldehyde using methods like Swern or Dess-Martin periodinane oxidation.

The conversion of Garner's aldehyde to the final product involves the reduction of the aldehyde to the primary alcohol, followed by benzylation of the newly formed hydroxyl group and subsequent deprotection of the acetonide.

Experimental Protocol: Synthesis from D-Serine

Step 1: Synthesis of (R)-Garner's Aldehyde from D-Serine

This multi-step process is well-documented in the literature. An improved procedure affords the aldehyde in high yield and enantiopurity.[6]

  • Esterification: D-serine is esterified using methanol and a catalytic amount of acid (e.g., HCl or SOCl₂).

  • N-Boc Protection: The resulting amino ester is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Cyclization: The N-Boc protected amino ester is cyclized with 2,2-dimethoxypropane and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) to form the oxazolidine ring.

  • Reduction: The ester is reduced to the aldehyde using DIBAL-H at low temperature (-78 °C). Careful control of the stoichiometry and temperature is crucial to prevent over-reduction.

Step 2: Reduction of (R)-Garner's Aldehyde to (R)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

  • Dissolve (R)-Garner's aldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

Step 3: Benzylation of the Primary Alcohol

  • To a solution of the alcohol from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (BnBr) (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

Step 4: Deprotection of the Acetonide

  • Dissolve the benzylated intermediate in a mixture of methanol and 1 M hydrochloric acid (HCl).

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final product.

Route 2: Asymmetric Synthesis via Sharpless Dihydroxylation

This approach builds the stereocenter from an achiral olefin using a powerful catalytic asymmetric reaction, the Sharpless asymmetric dihydroxylation.[2][7][8]

Conceptual Workflow

Caption: Asymmetric synthesis of the target molecule using Sharpless dihydroxylation.

Rationale and Expertise-Driven Insights

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of a prochiral alkene into a chiral diol with high enantiomeric excess. For the synthesis of our target molecule, N-Boc-allylamine would be the starting material. The use of AD-mix-β will stereoselectively yield the desired (R,R)-diol.

The resulting diol can then be converted to the target molecule. A common strategy involves selective protection or activation of one of the hydroxyl groups, followed by nucleophilic attack to introduce the benzyl ether. A more elegant approach involves the conversion of the diol into a chiral epoxide, which can then be regioselectively opened by a benzyl nucleophile.

Experimental Protocol: Asymmetric Dihydroxylation Approach

Step 1: Sharpless Asymmetric Dihydroxylation of N-Boc-allylamine

  • In a round-bottom flask, prepare a mixture of t-butanol and water (1:1).

  • Add AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O) to the solvent mixture and stir until both phases are clear.

  • Cool the mixture to 0 °C and add N-Boc-allylamine (1.0 eq).

  • Stir the reaction vigorously at 0 °C for 12-24 hours.

  • Quench the reaction with sodium sulfite.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude diol can be purified by column chromatography.

Step 2: Conversion of the Diol to the Final Product

  • Selective Tosylation: The chiral diol is selectively tosylated at the primary hydroxyl group using tosyl chloride and a base like pyridine at low temperature.

  • Epoxide Formation: The tosylated diol is treated with a base (e.g., potassium carbonate) in a suitable solvent to effect intramolecular cyclization to the corresponding chiral epoxide.

  • Regioselective Ring Opening: The epoxide is then opened with benzyl alcoholate (prepared from benzyl alcohol and a strong base like sodium hydride) to yield the final product. The nucleophilic attack will preferentially occur at the less hindered carbon, yielding the desired regioisomer.

Route 3: Synthesis via Ring-Opening of a Chiral Aziridine

This strategy utilizes a pre-formed chiral aziridine, which undergoes regioselective ring-opening with an oxygen nucleophile to generate the desired amino alcohol.[9][10]

Conceptual Workflow

Sources

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